molecular formula C17H15ClN2O4S2 B2861954 (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide CAS No. 895463-86-2

(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Cat. No. B2861954
CAS RN: 895463-86-2
M. Wt: 410.89
InChI Key: XKBXQJCYPQVYCY-HTXNQAPBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a useful research compound. Its molecular formula is C17H15ClN2O4S2 and its molecular weight is 410.89. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Alkylation and Oxidation Studies

  • The compound 6,7-Dihydro-6-methyl-5H-dibenzo[b,g][1,5]thiazocine was prepared to study its alkylation and oxidation behavior. This research demonstrates the potential of thiazole-containing compounds in synthetic chemistry, particularly in understanding how various oxidizing agents can selectively oxidize sulfide groups to sulfoxides and sulfones (Ohkata, Takee, & Akiba, 1985).

Anticonvulsant Agents

  • Azoles incorporating a sulfonamide moiety were synthesized and evaluated for their anticonvulsant activities. This indicates the potential medical application of compounds like "(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide" in developing new therapeutic agents (Farag et al., 2012).

Photodynamic Therapy for Cancer

  • The synthesis and characterization of new zinc phthalocyanine derivatives for use in photodynamic therapy (PDT) demonstrate the role of sulfonamide and thiazole derivatives in developing photosensitizers with high singlet oxygen quantum yields, crucial for effective PDT in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Agents

  • Novel heterocyclic compounds incorporating sulfamoyl moieties were synthesized, showing significant antimicrobial potential. This research underscores the possibility of utilizing sulfonamide-based compounds in addressing microbial resistance through the development of new antimicrobial agents (Darwish et al., 2014).

Solar Energy Conversion

  • Studies on benzothiazolinone acetamide analogs for their potential in photovoltaic efficiency modeling reveal the application of such compounds in enhancing light harvesting efficiency and electron injection in dye-sensitized solar cells (DSSCs), suggesting their role in improving renewable energy technologies (Mary et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)sulfonyl-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4S2/c1-20-16-13(24-2)4-3-5-14(16)25-17(20)19-15(21)10-26(22,23)12-8-6-11(18)7-9-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBXQJCYPQVYCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2SC1=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.